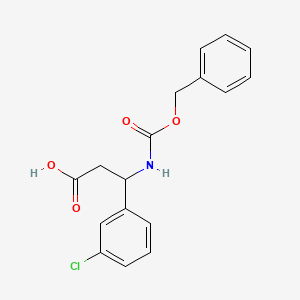

3-(((Benzyloxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid

Description

3-(((Benzyloxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid is a synthetic organic compound primarily used as a building block in peptide and pharmaceutical research. Structurally, it features a benzyloxycarbonyl (Cbz) protecting group attached to an amino moiety and a 3-chlorophenyl substituent on the central carbon of a propanoic acid backbone. This compound is critical in solid-phase peptide synthesis (SPPS) due to the Cbz group’s stability under acidic conditions and its selective deprotection via hydrogenolysis .

Properties

Molecular Formula |

C17H16ClNO4 |

|---|---|

Molecular Weight |

333.8 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C17H16ClNO4/c18-14-8-4-7-13(9-14)15(10-16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |

InChI Key |

DADVQFSAHSUUBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Amidation and Protection of Amino Propanol Derivative

One effective synthetic route starts from 3-aminopropanol , which undergoes an amidation with chloroformic acid benzyl ester (benzyloxycarbonyl chloride) in the presence of triethylamine and dichloromethane at low temperature (0–10 °C). This step yields 3-(benzyloxycarbonyl amino)-1-propyl alcohol as an intermediate.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Amidation | 3-aminopropanol, chloroformic acid benzyl ester, triethylamine, CH2Cl2, 0–10 °C | 3-(benzyloxycarbonyl amino)-1-propyl alcohol | Reaction time ~2 h; organic phase washed with 1M HCl and salt solution; direct use in next step |

This amidation is efficient, with mild reaction conditions, and yields a protected amino alcohol suitable for further oxidation.

Oxidation to Amino Propionic Aldehyde

The intermediate alcohol is then oxidized to the corresponding amino propionic aldehyde using an oxidation system comprising:

- Chlorine bleach liquor (sodium hypochlorite),

- 2,2,6,6-tetramethylpiperidine N-oxide (TEMPO) as a catalyst,

- Potassium bromide ,

- Reaction pH maintained between 8.0 and 9.5,

- Solvent mixture of dichloromethane and water.

This oxidation proceeds under mild conditions and provides the N-carbobenzoxy-3-amino propionic aldehyde intermediate, which is a key precursor to the target compound.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | NaOCl, TEMPO, KBr, pH 8.0–9.5, CH2Cl2/H2O | N-carbobenzoxy-3-amino propionic aldehyde | High yield and purity; suitable for scale-up |

This two-step sequence (amidation followed by oxidation) is advantageous due to low cost, environmental friendliness, ease of purification, and scalability.

Incorporation of 3-Chlorophenyl Group via Malonate Alkylation

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Product | Advantages |

|---|---|---|---|---|---|

| Amidation + Oxidation | 3-aminopropanol | Chloroformic acid benzyl ester, NaOCl, TEMPO, KBr | 0–10 °C (amidation), pH 8–9.5 (oxidation) | N-carbobenzoxy-3-amino propionic aldehyde | Mild, scalable, environmentally friendly |

| Malonate Alkylation | Diethyl malonate | 3-chlorobenzyl chloride, sodium ethoxide | 40–50 °C, ethanol | 2-(3-chlorobenzyl)diethyl malonate | High yield, pure intermediate |

| Chiral Amino Acid Ester Route | (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid ethyl ester | Sulfuric acid, sodium hydride, benzylation reagents | 45–55 °C, room temp | Benzyloxycarbonyl-protected amino acid ester | Stereoselective, high purity |

Research Findings and Practical Considerations

- The amidation and oxidation method offers a two-step, efficient route to key intermediates with high yield and operational simplicity, suitable for large-scale pharmaceutical intermediate production.

- Alkylation of malonate esters with chlorobenzyl chloride provides a robust method to introduce the 3-chlorophenyl moiety with excellent yield and purity, which is critical for the structural integrity of the target compound.

- Stereochemical control in the synthesis of benzyloxycarbonyl-protected amino acids is crucial for biological activity and is addressed by starting from chiral amino acid esters and carefully controlled benzylation steps.

- Reaction conditions such as temperature, pH, and solvent choice significantly affect the yield and purity of intermediates and final products.

- Purification steps often involve acid-base washes and crystallization to ensure removal of impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, molecular properties, and applications:

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The 3-chlorophenyl group in the target compound increases lipophilicity compared to polar substituents like methoxy or cyano. This property enhances membrane permeability, critical for bioactive molecules . Fluorinated analogs (e.g., trifluoro or difluoro derivatives) exhibit improved metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .

Protecting Group Variations: Cbz vs. Fmoc: While both are used in SPPS, Cbz (benzyloxycarbonyl) is stable under acidic conditions but requires hydrogenolysis for deprotection. In contrast, Fmoc (fluorenylmethyloxycarbonyl) is base-labile, enabling orthogonal protection strategies .

Safety and Handling: Compounds with cyano groups (e.g., 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid) require stringent safety measures due to respiratory and dermal toxicity risks .

Biological Activity

3-(((Benzyloxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid, also known as a derivative of phenylpropanoic acid, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies and findings, presenting data tables and case studies where applicable.

- Molecular Formula : C17H16ClNO4

- Molecular Weight : 333.766 g/mol

- CAS Number : 21612-32-8

The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. The benzyloxycarbonyl group enhances lipophilicity, potentially aiding in membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antioxidant properties

- Inhibition of enzymes (e.g., monoamine oxidase)

- Antimicrobial effects

Inhibitory Activities

Studies have demonstrated that related compounds can act as selective inhibitors of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. For instance, halogenated derivatives have shown significant inhibition against MAO-B with IC50 values ranging from 0.51 μM to 3.36 μM .

Study 1: Inhibition of Monoamine Oxidase

A study investigated the inhibitory effects of similar compounds on MAO-B. The results indicated that the presence of chlorine at the ortho position significantly enhances inhibitory activity. The compound demonstrated a competitive inhibition profile, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 2: Antioxidant Activity

Another research focused on the antioxidant capacity of phenylpropanoic acid derivatives. It was found that these compounds could scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress. The effectiveness was evaluated using various assays, including DPPH and ABTS radical scavenging tests, showing promising results .

Data Table: Biological Activities Comparison

| Compound Name | Target Enzyme | IC50 Value (μM) | Activity Type |

|---|---|---|---|

| CC1 | MAO-B | 0.69 | Inhibitor |

| CC2 | MAO-B | 0.51 | Inhibitor |

| CC2 | BChE | 10 | Inhibitor |

| Phenylpropanoic Acid Derivative | ROS Scavenging | - | Antioxidant |

Toxicity Studies

In vitro toxicity assessments on Vero cells revealed that the compound exhibited low toxicity at concentrations up to 100 μg/mL, with cell viability remaining above 80% . This suggests a favorable safety profile for further development.

Q & A

Q. What are the recommended synthetic routes for 3-(((benzyloxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid, and what critical reaction conditions must be controlled?

The synthesis typically involves a multi-step approach:

- Amino protection : Use benzyloxycarbonyl (Cbz) chloride to protect the amine group, ensuring anhydrous conditions to prevent hydrolysis .

- Coupling reaction : React the protected amine with 3-chlorophenylpropanoic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Deprotection and purification : Acidic or catalytic hydrogenation conditions remove the Cbz group, followed by HPLC or column chromatography for purity (>95%) . Key conditions: Maintain inert atmospheres (N₂/Ar) during coupling, control temperature (0–25°C), and monitor pH to avoid side reactions .

Q. How can researchers characterize the structural integrity of this compound?

Essential analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the Cbz group (δ 5.1 ppm for benzyl CH₂) and 3-chlorophenyl substitution (aromatic protons at δ 7.2–7.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 362.08) .

- X-ray crystallography : For absolute stereochemistry confirmation, particularly if chiral centers are present .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens should focus on:

- Enzyme inhibition : Test against serine hydrolases or proteases due to the Cbz group’s affinity for active sites .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or Western blot .

Q. How does solubility impact experimental design for this compound?

The compound is sparingly soluble in aqueous buffers (<1 mg/mL) but dissolves in DMSO or DMF. For in vitro assays:

- Prepare stock solutions in DMSO (10 mM), then dilute in buffer (final DMSO ≤0.1%) .

- Use surfactants (e.g., Tween-80) for in vivo studies to enhance bioavailability .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing racemization?

Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-tert-butyl sulfinamide to control stereochemistry during coupling .

- Low-temperature coupling : Perform reactions at –20°C to reduce epimerization .

- Flow chemistry : Continuous flow systems improve reaction consistency and reduce byproducts .

Q. How should researchers resolve contradictions in biological activity data between analogs (e.g., 3-chloro vs. 4-fluoro substituents)?

- Comparative SAR analysis : Test analogs under identical conditions (Table 1).

- Computational docking : Use molecular dynamics to compare binding modes with target proteins .

Table 1 : Bioactivity comparison of structural analogs

| Compound | IC₅₀ (COX-2) | Cytotoxicity (HeLa) |

|---|---|---|

| 3-chlorophenyl derivative | 12 µM | 25 µM |

| 4-fluorophenyl derivative | 8 µM | 15 µM |

| 2-nitrophenyl derivative | 45 µM | >100 µM |

Q. What methodologies address stability issues in long-term storage?

- Lyophilization : Store as a lyophilized powder at –80°C under argon to prevent hydrolysis .

- Light-sensitive containers : Use amber vials to block UV-induced degradation of the chlorophenyl group .

Q. How can computational tools predict metabolic pathways for this compound?

- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II modification sites (e.g., Cbz group hydrolysis) .

- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to forecast metabolite profiles .

Q. What strategies enable selective functionalization of the propanoic acid backbone?

- Protective group tuning : Temporarily mask the carboxylic acid with tert-butyl esters to allow site-specific modifications .

- Decarboxylative cross-coupling : Use palladium catalysts to introduce aryl/alkyl groups at the β-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.